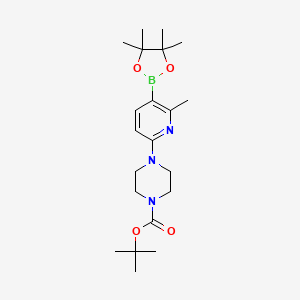

tert-Butyl 4-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13815277

Molecular Formula: C21H34BN3O4

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H34BN3O4 |

|---|---|

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | tert-butyl 4-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C21H34BN3O4/c1-15-16(22-28-20(5,6)21(7,8)29-22)9-10-17(23-15)24-11-13-25(14-12-24)18(26)27-19(2,3)4/h9-10H,11-14H2,1-8H3 |

| Standard InChI Key | QWZVRXWTKLDDTM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C |

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₂₄H₃₈BN₃O₄, with a molecular weight of 443.39 g/mol . Its structure comprises three distinct moieties:

-

Piperazine backbone: The Boc group at the 1-position protects the secondary amine, enhancing stability during synthetic manipulations .

-

Pyridine ring: A methyl group at the 6-position and a boronic ester at the 5-position enable regioselective functionalization .

-

Pinacol boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group facilitates Suzuki-Miyaura cross-coupling reactions .

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 165–169°C | |

| Boiling Point | 515.9±50.0°C (Predicted) | |

| Density | 1.14±0.1 g/cm³ (Predicted) | |

| Solubility | Low in water; soluble in THF, DCM |

The compound’s ¹H NMR spectrum (DMSO-d₆) displays characteristic peaks: δ 8.40 (s, pyridine-H), 3.81–3.74 (m, piperazine-H), and 1.43 (s, Boc-H) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the pyridine and piperazine rings:

Step 1: Piperazine Protection

Piperazine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in toluene at 80–90°C, yielding tert-butyl piperazine-1-carboxylate .

Step 2: Pyridine Functionalization

A halogenated pyridine (e.g., 5-bromo-2-chloro-6-methylpyridine) undergoes nucleophilic aromatic substitution (SNAr) with Boc-piperazine. Cyclohexyl magnesium chloride is often used to enhance nucleophilicity, achieving yields >70% .

Step 3: Boronic Ester Installation

The bromine substituent is replaced via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., PdCl₂(dppf)), yielding the final product .

Optimization Strategies

-

Catalyst Selection: PdCl₂(PPh₃)₂ or Pd(OAc)₂ with XPhos ligand improves coupling efficiency .

-

Solvent Systems: 1,4-Dioxane/water mixtures enhance reaction homogeneity .

-

Temperature: Reactions proceed optimally at 90–110°C under inert atmospheres .

Applications in Medicinal Chemistry

Cross-Coupling Reactions

The boronic ester moiety enables Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical in kinase inhibitors (e.g., crizotinib analogs) . For example:

Drug Intermediate Synthesis

The compound serves as a precursor for:

-

Anticancer agents: Piperazine-pyridine hybrids target CDK4/6 and EGFR kinases .

-

Antimicrobials: Structural analogs inhibit bacterial DNA gyrase.

Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume